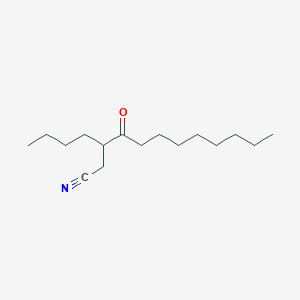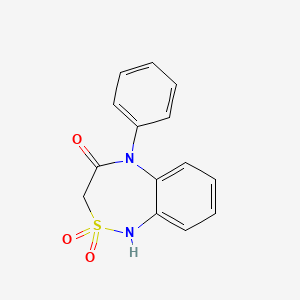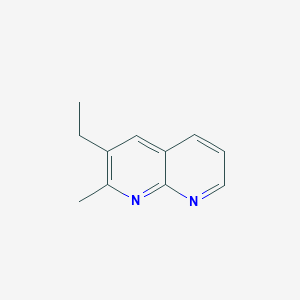
(2R,3S)-2-Butoxy-3-chlorooxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-Butoxy-3-chlorooxane is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which includes two stereocenters. The compound’s structure consists of a butoxy group and a chloro group attached to an oxane ring, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Butoxy-3-chlorooxane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a butoxy-substituted alcohol with a chlorinating agent in the presence of a base. The reaction is carried out in a nonpolar solvent, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound often employs enzymatic processes to ensure high stereoselectivity and yield. For example, the use of aldolase enzymes in the presence of specific cofactors can facilitate the formation of the desired stereoisomer with high purity . These methods are advantageous due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-Butoxy-3-chlorooxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Elimination Reactions: Under certain conditions, elimination reactions can lead to the formation of alkenes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various butoxy-substituted derivatives, while oxidation can produce corresponding oxane derivatives .
Applications De Recherche Scientifique
(2R,3S)-2-Butoxy-3-chlorooxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis
Mécanisme D'action
The mechanism of action of (2R,3S)-2-Butoxy-3-chlorooxane involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The stereochemistry of the compound plays a crucial role in determining its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-Butoxy-3-chlorooxane: An enantiomer with different stereochemistry.
(2S,3S)-2-Butoxy-3-chlorooxane: Another enantiomer with distinct properties.
(2R,3S)-2,3-Dibromobutane: A similar compound with bromine atoms instead of chlorine.
Uniqueness
(2R,3S)-2-Butoxy-3-chlorooxane is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to undergo various reactions and its applications in different fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
61092-40-8 |
|---|---|
Formule moléculaire |
C9H17ClO2 |
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
(2R,3S)-2-butoxy-3-chlorooxane |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h8-9H,2-7H2,1H3/t8-,9+/m0/s1 |
Clé InChI |
YVJCTCVZSCULEB-DTWKUNHWSA-N |
SMILES isomérique |
CCCCO[C@H]1[C@H](CCCO1)Cl |
SMILES canonique |
CCCCOC1C(CCCO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)



![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)


![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)




